6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Description

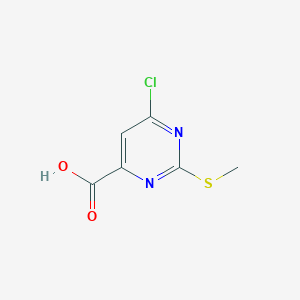

6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 6, a methylthio (-SMe) group at position 2, and a carboxylic acid (-COOH) group at position 4. Pyrimidine derivatives are widely studied for their biological activity, particularly in drug discovery and covalent inhibition strategies .

Properties

IUPAC Name |

6-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c1-12-6-8-3(5(10)11)2-4(7)9-6/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELVWMMDKVPHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99951-95-8 | |

| Record name | 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the methoxy groups are replaced by the methylthio group. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Another method involves the use of 2-chloro-4,6-dimethylthiopyrimidine as a starting material. This compound is reacted with carbon dioxide in the presence of a strong base such as potassium tert-butoxide to form the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used as bases to facilitate the substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the carboxylic acid group.

Major Products Formed

Substituted Derivatives: Various substituted pyrimidine derivatives can be formed through nucleophilic substitution reactions.

Sulfoxides and Sulfones: Oxidation of the methylthio group yields sulfoxides and sulfones.

Alcohols and Aldehydes: Reduction of the carboxylic acid group results in the formation of alcohols and aldehydes.

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is characterized by:

- A chlorine atom at position 6.

- A methylthio group at position 2.

- A carboxylic acid group at position 4.

These functional groups contribute to its reactivity and make it a versatile building block in synthetic chemistry.

Chemistry

In the field of chemistry, this compound is primarily used as a building block for synthesizing various heterocyclic compounds. It serves as a precursor for:

- Nucleophilic substitution reactions , where the chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Oxidation reactions , where the methylthio group can be converted into sulfoxides or sulfones.

- Reduction reactions , allowing the carboxylic acid group to be transformed into alcohols or aldehydes.

Biology

The compound is instrumental in biological research as it serves as a precursor for synthesizing biologically active molecules. Notable applications include:

- Development of enzyme inhibitors and receptor agonists , which are crucial in drug discovery and development.

- Investigation into its potential as an antiviral , anti-inflammatory , and anticancer agent . Preliminary studies indicate promising therapeutic activities, warranting further exploration in medicinal chemistry .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- It has shown activity against various cancer cell lines, indicating possible use in oncology.

- Research is ongoing to evaluate its efficacy against viral infections and inflammatory diseases, making it a candidate for drug development.

Industry

This compound finds applications in several industrial processes:

- It is utilized in the production of agrochemicals , which are essential for modern agriculture.

- The compound is also involved in synthesizing dyes and other industrial chemicals, showcasing its versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The methylthio (-SMe) group at position 2 enhances lipophilicity, which may improve membrane permeability in drug candidates .

- Chloro (-Cl) at position 6 (vs. 5 in other analogs) likely alters electronic properties and regioselectivity in substitution reactions .

- Carboxylic acid (-COOH) at position 4 enables hydrogen bonding and salt formation, critical for crystallinity and solubility .

Synthesis Pathways: Nucleophilic substitution (e.g., replacing Cl with -SMe using K₂CO₃ in DMF) is a common method for introducing thioether groups, as demonstrated in the synthesis of 2-(phenylthio)pyrimidine-4-carboxylic acid . Chromic acid oxidation of aldehydes to carboxylic acids is noted in thymine derivatives, though yields may vary depending on oxidants .

Applications :

- Pharmaceuticals : Pyrimidine derivatives with -Cl and -SMe groups are explored as antiviral agents and covalent inhibitors .

- Agrochemicals : Ethirimol and mepanipyrim (pyrimidine-based fungicides) highlight the role of substituents in pesticidal activity .

- Material Science : Hydrogen-bonding motifs (e.g., with succinic acid) enable crystal engineering for functional materials .

Research Findings and Challenges

- Biological Activity : The methylthio group in 6-hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 6314-14-3) may confer antioxidant or enzyme-inhibitory properties, though further studies are needed .

- Challenges : Positional isomerism (e.g., 5-Cl vs. 6-Cl) significantly impacts biological activity and synthetic routes, necessitating precise regiochemical control .

Biological Activity

6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a precursor in the synthesis of various heterocyclic compounds and pharmaceuticals, particularly in the development of enzyme inhibitors and receptor agonists. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its structural similarity to other pyrimidine derivatives.

Target Proteins:

- GSK3β Inhibition: The compound is hypothesized to act as an inhibitor of glycogen synthase kinase 3 beta (GSK3β), a critical protein kinase involved in various cellular processes such as cell division, apoptosis, and insulin signaling .

- Enzyme Interactions: It may interact with target proteins through hydrogen bonds and hydrophobic interactions, leading to conformational changes that alter protein function .

Biological Activities

Research indicates several promising biological activities associated with this compound:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Inhibition Studies: A study indicated that certain derivatives based on the pyrimidine structure exhibited nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2), highlighting their potential as potent inhibitors in cancer treatment .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | GSK3β |

| Pyrido[3,4-d]pyrimidines | 0.016 | CDK2 |

Q & A

Q. What are the key synthetic routes for 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with amines or other nucleophiles under basic conditions (e.g., NaHMDS in THF). For example, substitution at the 6-position with a carboxylic acid group can be achieved using controlled temperature (0°C to room temperature) and inert atmospheres to minimize side reactions . Multi-step protocols may include Vilsmeier formylation for intermediate derivatization, as demonstrated in the synthesis of structurally analogous pyrimidine derivatives .

Q. How is the compound characterized post-synthesis?

Characterization relies on analytical techniques such as:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 2.54 ppm for methylthio groups in CDCl3) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., m/z 230 [M+] for intermediates) .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .

Q. What are the solubility and storage considerations for this compound?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, THF). Storage at 2–8°C in sealed, moisture-free containers is recommended to prevent hydrolysis of the methylthio group. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can reaction efficiency be optimized for derivatives of this compound?

Advanced optimization strategies include:

- Temperature control : Heating to 100°C in sealed tubes improves substitution rates for less reactive amines .

- Solvent selection : NMP enhances reaction homogeneity in two-phase systems .

- Catalytic additives : Bases like DIPEA (N,N-diisopropylethylamine) accelerate nucleophilic displacement by deprotonating amines .

- Flow chemistry : Continuous reactors may improve scalability and reduce by-products, as seen in analogous pyrimidine syntheses .

Q. How do structural modifications influence biological activity?

Substitutions at the 4- and 6-positions significantly alter bioactivity:

- 6-Chloro group : Critical for enzyme inhibition (e.g., adenosine A2A receptor antagonism with IC50 values <1 nM) .

- Methylthio group : Enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

- Carboxylic acid : Enables salt formation for enhanced solubility in physiological buffers . Structure-activity relationship (SAR) studies using analogs (e.g., cyclobutylmethyl or propynyl derivatives) reveal steric and electronic effects on target binding .

Q. How can computational methods aid in studying this compound’s interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to biological targets like kinases or GPCRs. For example:

- Docking studies : Identify key hydrogen bonds between the carboxylic acid group and receptor residues .

- Ligand efficiency metrics : Optimize lead compounds by balancing potency (e.g., hA2A Ki = 0.22 nM) and physicochemical properties (clogP <3) .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from:

- Reagent purity : Trace moisture in NaHMDS can reduce yields in substitution reactions .

- Analytical validation : Cross-check NMR and HPLC data with literature (e.g., PubChem entries) to confirm intermediate identities . Reproducibility requires strict adherence to documented protocols, including inert atmospheres and stoichiometric ratios .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and degassed solvents to prevent oxidation of the methylthio group .

- Biological Assays : Use liver microsome stability tests (human/mouse) to assess metabolic liabilities early in drug development .

- Data Cross-Validation : Compare experimental NMR shifts with PubChem records (e.g., DTXSID80628483 for related pyrimidines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.